Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene core, a methyl ester group, and a substituted amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Methyl Ester Group: The methyl ester group is introduced via esterification, typically using methanol and an acid catalyst.
Substitution with the Amide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-2-({[4-(4-morpholinylcarbonyl)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the 3-methylphenyl carbonyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological properties, particularly in relation to anticancer activity, kinase inhibition, and apoptosis induction.
Chemical Structure and Properties
The compound has a complex structure that includes a benzothiophene core and several functional groups that may contribute to its biological effects. Its molecular formula is C19H21N2O3S with a molecular weight of approximately 345.45 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study assessed various thiophene derivatives for their cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The compound demonstrated significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
Table 1: Anticancer Activity of Thiophene Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | HepG2 | 3.105 |
6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | PC-3 | 2.15 |
The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2) and protein kinase B (AKT), both critical in tumor growth and survival.
Mechanistic Insights
The mechanism of action was explored through various assays:
- Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound led to S phase arrest in HepG2 cells, indicating disruption in normal cell cycle progression.
Table 2: Cell Cycle Distribution Post-Treatment
Treatment | G0/G1 (%) | S (%) | G2/M (%) |
---|---|---|---|
Control | 45.00 | 30.00 | 25.00 |
Compound | 53.28 | 56.19 | 4.39 |
- Apoptosis Induction : The compound induced apoptosis as confirmed by caspase-3 activation assays. Significant increases in apoptotic cell populations were observed following treatment.
Case Studies
In a recent in vitro study published in Molecules, researchers evaluated the efficacy of various thiophene derivatives against liver and prostate cancer cells. The study concluded that methyl derivatives exhibited enhanced cytotoxicity compared to their non-methylated counterparts due to improved binding affinity to target proteins involved in cancer progression .
Moreover, another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions on the benzothiophene ring could enhance biological activity significantly .
Properties
Molecular Formula |
C19H21NO3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-11-5-4-6-13(9-11)17(21)20-18-16(19(22)23-3)14-8-7-12(2)10-15(14)24-18/h4-6,9,12H,7-8,10H2,1-3H3,(H,20,21) |
InChI Key |
VNUGIQBEUNAZPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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